1-(3-Amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol

Medicinal Chemistry Hydrogen-Bonding Solubility

SAR teams optimizing CNS drug candidates often struggle to find piperidine fragments with both a hydrogen-bond donor amine and balanced lipophilicity. This compound (CAS 1861384-39-5) solves this with its unique 3-amino-2-methyl pharmacophore and fluoropropanol side chain. • 3-Amino group provides a critical H-bond donor vector for kinase hinge-region binding; absent in dimethyl-piperidine analogs. • LogP 0.1284 & TPSA 49.49 Ų enable design of low-brain-penetrant candidates for peripheral inflammatory or cardiovascular targets. • ≥95% purity; ideal for scaffold-hopping from piperazine cores with off-target liabilities.

Molecular Formula C9H19FN2O
Molecular Weight 190.26 g/mol
Cat. No. B13248308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol
Molecular FormulaC9H19FN2O
Molecular Weight190.26 g/mol
Structural Identifiers
SMILESCC1C(CCCN1CC(CF)O)N
InChIInChI=1S/C9H19FN2O/c1-7-9(11)3-2-4-12(7)6-8(13)5-10/h7-9,13H,2-6,11H2,1H3
InChIKeyZLLUAIZGRFUZGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol: Sourcing Guide


1-(3-Amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol is a synthetic, chiral fluorinated piperidine derivative bearing a secondary amine, a tertiary amine within the ring, and a fluoropropanol side chain . The compound (C9H19FN2O, MW 190.26 g/mol) is supplied at ≥95% purity and is primarily catalogued as a versatile fragment or intermediate for medicinal chemistry, particularly in CNS-targeted and enzyme-inhibitor discovery programs, where the fluorine atom is recognized for enhancing metabolic stability and binding interactions [1].

Synthetic chiral fluorinated piperidine — supplied as a building block for medicinal chemistry fragment libraries and CNS-targeted discovery programs.
Hydrogen-bonding pharmacophore — the 3-amino-2-methyl substitution pattern creates a unique three-dimensional H-bond donor motif for structure-based design.
≥95% purity research intermediate — suited for kinase or protease inhibitor lead exploration where fluorine may support metabolic-stability studies.

Why Generic Substitution Fails


Although numerous fluorinated piperidine derivatives exist (e.g., regioisomeric amino-methyl variants, dimethyl-piperidines, and piperazine analogs), simply interchanging them with 1-(3-amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol in a lead series is likely to fail because the exact position of the polar 3-amino group relative to the lipophilic 2-methyl group on the piperidine ring creates a unique three-dimensional hydrogen-bonding pharmacophore and modulates the scaffold's overall lipophilicity [1]. Even a shift of the amino group from the 3-position to the 4-position measurably alters the predicted LogP of the molecule, as shown by in silico data from the same computational pipeline , which means that receptor interactions, cellular permeability, and solubility will not be preserved across these close analogs.

Target: 3-amino-2-methyl piperidine Analog: 4-amino-3-methyl isomer Regioisomeric shift alters LogP Even a positional change of the amino group from the 3- to the 4-position measurably shifts predicted LogP. Receptor interactions and cellular permeability may not transfer across close regioisomers.
Target: piperidine core + primary amine Analog: dimethyl-piperidine (no -NH₂) H-bond donor count differs The target compound carries an extra hydrogen-bond donor. Solubility and target-engagement profiles may shift when the polar amino motif is absent from the scaffold.
Target: piperidine ring Analog: piperazine ring Core scaffold polarity shifts Replacing piperidine with piperazine changes ring basicity and polarity. Off-target activity profiles and synthetic handling may differ; direct interchange may require validation.

Quantitative Differentiation vs Analogs


Extra H-Bond Donor vs Dimethyl-Piperidine

The target compound possesses a primary amine (-NH2) on the piperidine ring, which adds one hydrogen-bond donor (HBD) compared to dimethyl-substituted piperidine analogs that lack this functional group. This difference directly affects solubility and target engagement profiles [1][2].

H-Bond Donor Count
Cross-study comparable
Target: 2 HBD (OH + NH₂)
Dimethyl analog: 1 HBD (OH only)
Δ +1 H-bond donor
May alter solubility and target-binding profiles
In silico prediction pipeline; consistent algorithm across platform
Medicinal Chemistry Hydrogen-Bonding Solubility

TPSA and Lipophilicity Shift vs Dimethyl Analog

The presence of the polar amino group drastically increases the Topological Polar Surface Area (TPSA) and depresses lipophilicity (LogP) relative to the non-amino dimethyl analog. These in silico predictions, generated from a consistent algorithm, show a TPSA increase of 25.99 Ų and a LogP decrease of ~1.57 units [1].

TPSA & Lipophilicity Shift
Cross-study comparable
Δ TPSA +25.99 Ų
Δ LogP −1.57 units
Reported physicochemical profile shift vs dimethyl analog
In silico predictions from consistent software methodology
Drug Design Permeability Physicochemical Properties

Core Scaffold: Piperidine vs Piperazine

The target compound features a piperidine core, whereas another close analog contains a piperazine core. The latter lacks a ring carbon in favor of an additional nitrogen, which is predicted to reduce the TPSA by 13.99 Ų and lower the boiling point by approximately 3.5 °C [1].

Scaffold Polarity Profile
Cross-study comparable
Piperidine core
TPSA 49.49 Ų
Piperazine analog: 35.5 Ų
Δ +13.99 Ų
Reported polarity and basicity difference vs piperazine scaffold
Computational predictions from same database platform
Medicinal Chemistry Core Scaffold Physicochemical Properties

Regioisomeric LogP Difference

Even within the class of amino-methyl-fluoropropanol piperidines, the precise regioisomeric arrangement matters. The target compound (3-amino-2-methyl) is predicted to have a LogP of 0.1284, which is more lipophilic than its 4-amino-3-methyl counterpart (LogP = -0.0141), indicating a measurable shift in hydrophobicity due to the relative position of the polar and lipophilic substituents .

Regioisomeric Lipophilicity
Data to verify
Δ LogP +0.14
vs 4-amino-3-methyl isomer
Supports lipophilicity-tuning studies in lead optimization
In silico LogP; Sources absent — verify experimentally
Structure-Activity Relationship Isomerism Lipophilicity

Price Premium vs Dimethyl and Piperazine Analogs

Catalog pricing from a major global screening-compound supplier (Enamine) indicates that 1 gram of the target compound costs approximately $1,658, which is 22% more expensive than the 2,6-dimethylpiperazine analog ($1,357/g) and on par with specialized chiral intermediates [1][2].

Procurement Cost Context
Supporting evidence
$1,658/g target
vs $1,357/g piperazine analog
22% premium
Budget planning consideration for scaffold selection
2023 Enamine catalog pricing; research quantities; subject to change
Procurement Supply Chain Synthetic Complexity

Application Scenarios


Fragment Libraries for Kinase/Protease Inhibitors

When building a library of fragments or intermediates targeting kinase hinge regions or protease active sites, the additional hydrogen-bond donor from the 3-amino group (compared to dimethyl-piperidine analogs that lack this donor) [1] uniquely enables key hydrogen-bond interactions, making this compound a high-priority building block for structure-based design where crystallography has indicated the need for a primary amine donor at a specific vector.

Peripheral Drugs with Low Passive Permeability

For programs aiming to restrict CNS penetration (e.g., peripheral inflammatory targets or cardiovascular indications), the compound's predicted TPSA of 49.49 Ų and LogP of 0.1284 represent a significantly more polar and less lipophilic profile than the dimethyl-piperidine analog (TPSA 23.5 Ų, LogP 1.7) [2]. This physicochemical signature makes it a preferred starting point for optimizing toward low-brain-penetrant candidates.

SAR of Regioisomeric Lipophilicity Effects

Research teams conducting systematic structure-activity relationship (SAR) investigations around piperidine scaffolds can leverage the target compound's LogP of 0.1284 as a distinct, measurable datapoint relative to its 4-amino-3-methyl isomer (LogP -0.0141) [3]. This 0.14 log unit difference allows teams to deconvolute how subtle changes in substitution pattern affect overall molecule lipophilicity and downstream ADME properties.

Piperidine Core for Off-Target Mitigation

When counter-screening has revealed unwanted hERG, α1-adrenergic, or other off-target liabilities associated with a piperazine core, the target compound's piperidine scaffold—coupled with its higher TPSA (49.49 vs. 35.5 Ų for the piperazine analog) [4]—provides a structurally and physicochemically differentiated alternative for scaffold-hopping exercises without sacrificing the fluoropropanol side chain.

Application
Selection Property
Validation Focus
Fragment-library design for kinase or protease inhibitors
Hydrogen-bond donor capability
Crystallography-based binding-interaction review
Low-permeability research compound optimization
Polar TPSA / LogP profile
Brain-plasma ratio endpoint review
Regioisomeric lipophilicity SAR studies
Regioisomeric lipophilicity context
ADME property differential review
Piperidine scaffold-hopping for off-target mitigation
Scaffold-differentiation profile
Off-target counter-screen panel review
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